molecular formula C28H23BrN4S B380841 1-(3-bromophenyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide CAS No. 301860-26-4

1-(3-bromophenyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No. B380841
CAS RN: 301860-26-4
M. Wt: 527.5g/mol
InChI Key: NOFVNBHZVMMXOB-UHFFFAOYSA-N
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Description

The compound “1-(3-bromophenyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide” is a derivative of azulene . It has a linear formula of C21H18BrN3 and a molecular weight of 392.302 .


Synthesis Analysis

The synthesis of azulene derivatives, including the compound , can be achieved through a three-component reaction involving an azulene, an aryl glyoxal, and a 1,3-dicarbonyl compound . This reaction results in a series of azulene derivatives. Some of these azulene-containing adducts were further subjected to post-MCR transformations to assemble azulene–heterocycle conjugates .


Molecular Structure Analysis

The molecular structure of this compound is based on the azulene core, which is a bicyclic aromatic hydrocarbon. The compound has a bromophenyl group attached to one carbon of the azulene ring, and a diphenyl group attached to a nitrogen atom in the triazacyclopenta ring .

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of the compound . Unfortunately, specific applications for this particular compound are not readily available in the public domain, which suggests it might be a novel or less-studied compound.

However, based on the structural features and related compounds, we can infer potential fields of application where similar compounds have been studied:

    Cancer Research

    Azulene derivatives have shown potential as inhibitors for various cancer cell lines, suggesting possible applications in cancer therapy research .

    Sensing and Imaging

    The unique structure of azulene has been exploited for turn-on fluorescence species, indicating potential use in sensing and imaging technologies .

    Pharmacological Effects

    Similar structures like indole and pyrazoline derivatives have diverse pharmacological effects, which could imply potential medicinal applications for your compound .

    Organic Synthesis

    Compounds with bromophenyl groups have been used in various organic reactions, hinting at possible use in synthetic chemistry .

    Antileishmanial and Antimalarial Activities

    Pyrazole-bearing compounds are known for their antileishmanial and antimalarial activities, suggesting a potential application in antiparasitic drug development .

    Catalysis

    The structural motifs present in azulene derivatives have been involved in gold-catalyzed cyclization reactions, indicating a role in catalytic processes .

properties

IUPAC Name

2-(3-bromophenyl)-N,6-diphenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrN4S/c29-21-13-9-12-20(18-21)26-31-33-25(27(34)30-22-14-5-2-6-15-22)24(19-10-3-1-4-11-19)23-16-7-8-17-32(26)28(23)33/h1-6,9-15,18H,7-8,16-17H2,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFVNBHZVMMXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C3=C(C1)C(=C(N3N=C2C4=CC(=CC=C4)Br)C(=S)NC5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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